6-Chloro-7-methyl-5-nitroquinoline

Physical characterization Quality control Solid-state properties

Medicinal chemistry groups often face synthetic delays when the wrong nitroquinoline regioisomer is sourced. This beige crystalline solid provides the precise 5-nitro/6-chloro/7-methyl substitution pattern critical for reliable SAR exploration. - Regiospecific scaffold: Enables direct reduction to 5-aminoquinoline pharmacophores, with the 6-chloro handle preserved for further cross-coupling. - Quantifiable lipophilicity: XLogP3 ≈ 2.7 offers a defined increment over non-methylated analogs for membrane permeability studies. - Defined melting point: 115-117°C facilitates purity verification and reliable weighing in parallel synthesis.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 86984-28-3
Cat. No. B014565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methyl-5-nitroquinoline
CAS86984-28-3
Synonyms6-Chloro-7-methyl-5-nitro-quinoline; 
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C10H7ClN2O2/c1-6-5-8-7(3-2-4-12-8)10(9(6)11)13(14)15/h2-5H,1H3
InChIKeyZSJQUKKPQKEEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-methyl-5-nitroquinoline Overview


6-Chloro-7-methyl-5-nitroquinoline (CAS 86984-28-3) is a tri-substituted quinoline derivative featuring chlorine at position 6, methyl at position 7, and nitro at position 5 on the fused bicyclic aromatic ring system . This compound is characterized as a beige crystalline solid with a molecular formula of C₁₀H₇ClN₂O₂ and molecular weight of 222.63 g/mol . The strategic positioning of these electron-withdrawing (chloro, nitro) and electron-donating (methyl) substituents confers distinct physicochemical and reactivity properties that differentiate it from other regioisomeric nitroquinolines. It is primarily utilized as a synthetic intermediate in the preparation of pharmacologically relevant heterocyclic compounds, agrochemicals, and specialty chemicals .

Workflow Synthetic intermediate for 5-aminoquinoline scaffolds and heterocyclic building blocks
Selection Unique 5-NO2/6-Cl/7-Me substitution pattern enables regioselective derivatization
Use Context Medicinal chemistry and agrochemical research requiring orthogonally reactive quinoline cores

Why 6-Chloro-7-methyl-5-nitroquinoline Cannot Be Replaced


Substituting 6-chloro-7-methyl-5-nitroquinoline with other nitroquinoline derivatives—even those with identical molecular formulas or functional groups—is scientifically unsound due to pronounced position-dependent physicochemical differences that directly impact synthetic utility and biological target engagement. The precise 5-nitro/6-chloro/7-methyl substitution pattern establishes a unique electronic environment on the quinoline scaffold, governing both its reactivity in downstream transformations (e.g., nucleophilic aromatic substitution, reduction) and its interaction with biological targets . As demonstrated in classical nitration studies, the position of substituents dramatically alters reaction outcomes: nitration of 6-chloroquinoline yields 5-nitro derivatives at low temperature but 4-nitro isomers at elevated temperature [1]. This positional sensitivity means that seemingly similar analogs (e.g., 6-chloro-8-methyl-5-nitroquinoline or 6-chloro-5-nitroquinoline lacking the methyl group) exhibit divergent solubility profiles, lipophilicity, melting behavior, and reaction kinetics—any of which can derail a synthetic route or compromise a structure-activity relationship (SAR) campaign.

Target: 5-NO2/6-Cl/7-Me pattern Establishes specific electronic and steric environment for downstream reactions
Other regioisomers Positional isomer shift may alter reactivity, solubility, and lipophilicity profiles
Target: 7-methyl present Provides distinct melting point and crystallinity for identity verification
Non-methylated analog (6-chloro-5-nitroquinoline) Lower melting point and different solid-state properties may compromise QC workflows
Target: 5-nitro reduction pathway Yields 5-amino scaffold while retaining 6-Cl for sequential functionalization
8-nitroquinoline derivatives Reduction places amine at 8-position, altering vector and reactivity of subsequent derivatives

6-Chloro-7-methyl-5-nitroquinoline vs. Close Analogs


Melting Point vs. 6-Chloro-5-nitroquinoline

The introduction of a methyl group at position 7 in 6-chloro-7-methyl-5-nitroquinoline elevates the melting point relative to the non-methylated analog 6-chloro-5-nitroquinoline. While 6-chloro-5-nitroquinoline is described as a yellow crystalline solid with a melting point in the range of approximately 105–110°C based on vendor technical data , the target compound 6-chloro-7-methyl-5-nitroquinoline is consistently reported as a beige crystalline solid with a melting point of 115–117°C . This 7–12°C elevation in melting point reflects increased lattice energy and altered intermolecular packing arising from the additional methyl substituent. For procurement, this difference serves as a critical identity verification parameter and a purity indicator, enabling analysts to distinguish between these structurally similar intermediates via simple melting point determination.

Melting Point
Cross-study comparable
Target: 115–117 °C, beige crystalline solid
6-Chloro-5-nitroquinoline: ~105–110 °C, yellow crystalline solid
Elevated melting point supports identity confirmation and purity assessment in QC
Data to verify with in-house reference; vendor-reported ranges
Physical characterization Quality control Solid-state properties

Lipophilicity Difference from 6-Chloro-5-nitroquinoline

The presence of the 7-methyl substituent in 6-chloro-7-methyl-5-nitroquinoline increases the calculated lipophilicity (XLogP3) compared to the non-methylated 6-chloro-5-nitroquinoline. PubChem computed data indicate that 6-chloro-5-nitroquinoline has an XLogP3 value of 2.6 [1], whereas 6-chloro-7-methyl-5-nitroquinoline, due to the additional methyl group, exhibits a slightly higher calculated XLogP3 of approximately 2.7 [2]. Vendor-provided computational data further report LogP values ranging from 3.10 to 3.63 depending on the calculation method employed [3]. While this difference appears modest, even small changes in lipophilicity can significantly influence membrane permeability, protein binding, and metabolic stability in drug discovery contexts. This property difference ensures that the 7-methyl analog provides a distinct lipophilicity profile compared to the baseline 6-chloro-5-nitroquinoline scaffold.

Lipophilicity
Cross-study comparable
XLogP3 ≈ 2.7 (vendor LogP 3.10–3.63)
6-Chloro-5-nitroquinoline: XLogP3 = 2.6
Slight lipophilicity increase enables distinct SAR exploration without core alteration
In silico calculation; experimental logP may differ
Lipophilicity Drug-likeness ADME prediction

Selective Reduction to 5-Aminoquinoline Scaffold

A key differentiator of 6-chloro-7-methyl-5-nitroquinoline lies in its downstream synthetic utility. The 5-nitro group can be selectively reduced to yield 6-chloro-7-methyl-5-aminoquinoline, a valuable intermediate that retains the critical 6-chloro and 7-methyl substitution pattern while introducing an amine handle for further derivatization (e.g., amide coupling, diazotization, or heterocycle formation) . This contrasts with analogs bearing nitro groups at alternative positions (e.g., 8-nitroquinoline derivatives), which, upon reduction, yield amino substituents at positions with distinct electronic and steric environments, thereby altering the reactivity and biological profile of subsequent derivatives. Furthermore, the 6-chloro substituent remains intact during standard nitro reduction conditions (H₂, Pd/C in ethanol), enabling sequential functionalization strategies that are not feasible with other substitution patterns where the chloro group might undergo competitive displacement or elimination .

Selective Reduction
Class-level inference
5-NO2 → 5-NH2 (H2, Pd/C, EtOH) retaining 6-Cl for subsequent NAS or cross-coupling
Provides unique 5-aminoquinoline entry with specific halogen/methyl pattern
Reduction selectivity inferred; confirm under actual reaction conditions
Synthetic intermediate Heterocyclic chemistry Medicinal chemistry

Application Scenarios for 6-Chloro-7-methyl-5-nitroquinoline


5-Aminoquinoline Scaffold for Kinase Inhibitors

The controlled reduction of the 5-nitro group in 6-chloro-7-methyl-5-nitroquinoline provides a direct route to 6-chloro-7-methyl-5-aminoquinoline—a scaffold that positions an amino group at the 5-position of the quinoline ring. This 5-aminoquinoline motif is structurally related to pharmacophores found in certain kinase inhibitors and antibacterial agents. The retention of the 6-chloro substituent during nitro reduction enables subsequent nucleophilic aromatic substitution or cross-coupling reactions, allowing medicinal chemists to elaborate the scaffold into diverse compound libraries while maintaining the 7-methyl group for lipophilicity modulation . The slightly elevated LogP relative to non-methylated analogs (ΔLogP ≈ 0.1 by XLogP3) may confer improved membrane permeability in cellular assays .

Physicochemical Optimization of Lead Libraries

When constructing structure-activity relationship (SAR) tables around nitroquinoline-based lead compounds, the 7-methyl substituent in 6-chloro-7-methyl-5-nitroquinoline provides a quantifiable lipophilicity increment (XLogP3 ≈ 2.7 vs. 2.6 for the non-methylated analog) . This difference, while modest, is experimentally meaningful and can be exploited to systematically probe the effects of lipophilicity on target binding, off-target activity, and metabolic clearance. The well-defined melting point of 115–117°C also facilitates reliable compound handling, weighing, and purity verification during library synthesis and biological testing . Procurement of this specific regioisomer eliminates the need for custom synthesis of 7-methyl-substituted nitroquinolines, accelerating SAR exploration.

Intermediate for Halogenated Quinoline Antimicrobials

Halogenated quinoline derivatives have been described in patent literature as antimicrobial agents with activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains . 6-Chloro-7-methyl-5-nitroquinoline serves as a precursor to such compounds through sequential reduction of the nitro group followed by functionalization of the resulting 5-amino group. The 6-chloro substituent provides a handle for further diversification via nucleophilic displacement or transition metal-catalyzed coupling, while the 7-methyl group contributes to the overall lipophilicity profile required for bacterial membrane penetration. Researchers developing novel antibacterial agents can use this compound as a starting point for synthesizing analogs that explore the SAR around the 5-, 6-, and 7-positions of the quinoline core.

Application
Selection Property
Validation Focus
5-Aminoquinoline scaffold studies
Selective nitro reduction retaining 6-Cl for orthogonal derivatization
Scaffold elaboration and kinase-related SAR exploration
Lead library physicochemical optimization
Reported lipophilicity increment and well-defined melting point
SAR table construction and compound handling reliability
Halogenated quinoline antimicrobial research
6-Cl and 5-NO2 as orthogonal handles for sequential functionalization
Antimicrobial SAR and membrane penetration assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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